molecular formula C19H19N3O5S B2990063 (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 931000-43-0

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No. B2990063
CAS RN: 931000-43-0
M. Wt: 401.44
InChI Key: IMEMVOMCSMNONL-UHFFFAOYSA-N
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Description

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NS8593 is a small molecule that modulates ion channels, making it a promising candidate for the treatment of various disorders.

Mechanism of Action

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone modulates ion channels by binding to specific sites on the channel protein. The binding of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can either increase or decrease the activity of the ion channel, depending on the specific channel being targeted. For example, (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has been shown to increase the activity of the SK channel and decrease the activity of the TRPM4 channel.
Biochemical and Physiological Effects:
(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the firing rate of neurons in the hippocampus, which is associated with the treatment of epilepsy. It has also been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is that it is a small molecule that can be easily synthesized in the laboratory. It also has a high affinity for ion channels, making it a potent modulator of channel activity. However, one limitation of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone. One area of research is the development of more specific modulators of ion channels. Another area of research is the identification of new ion channels that can be targeted by (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone. Additionally, the therapeutic potential of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone for the treatment of various disorders, including epilepsy and hypertension, should be further explored.

Synthesis Methods

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can be synthesized using a modified version of the Ugi reaction. The reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid. In the case of (4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone, the aldehyde used is 4-nitrobenzaldehyde, the amine is piperazine, the isocyanide is phenylacetylisocyanide, and the carboxylic acid is 4-(2-phenylethenyl)benzenesulfonyl chloride.

Scientific Research Applications

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to modulate various ion channels, including the transient receptor potential melastatin 4 (TRPM4) channel, the small conductance calcium-activated potassium (SK) channel, and the voltage-gated potassium (Kv) channel. Modulation of these ion channels has been linked to the treatment of various disorders, including epilepsy, neuropathic pain, and hypertension.

properties

IUPAC Name

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(17-6-8-18(9-7-17)22(24)25)20-11-13-21(14-12-20)28(26,27)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEMVOMCSMNONL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

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